Amitraz

Catalog No.
S518674
CAS No.
33089-61-1
M.F
C19H23N3
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amitraz

CAS Number

33089-61-1

Product Name

Amitraz

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl]-N-methylmethanimidamide

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C19H23N3/c1-14-6-8-18(16(3)10-14)20-12-22(5)13-21-19-9-7-15(2)11-17(19)4/h6-13H,1-5H3

InChI Key

QXAITBQSYVNQDR-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CN(C=C2C3=CC=CC4=CC=CC=C43)CC5=CN=CN5CC6=CC=C(C=C6)Br

Solubility

3.41e-06 M
Soluble in most organic solvents.
>300 g/L acetone; soluble in acetone, xylene
In water, 1 mg/L at 25 °C
Solubility in water: none

Synonyms

amitraz, Mitaban, N-methyl-bis(2,4-xylyiminomethyl) amine, Taktic, U 36059

Canonical SMILES

CC1=CC(=C(C=C1)N=CN(C)C=NC2=C(C=C(C=C2)C)C)C

Description

The exact mass of the compound Amitraz is 293.1892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.41e-06 msoluble in most organic solvents.>300 g/l acetone; soluble in acetone, xylenein water, 1 mg/l at 25 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758952. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Application in Antioxidant Research

Application in Veterinary Pharmacology

Amitraz is a chemical compound primarily used as a non-systemic acaricide and insecticide. It was first synthesized in 1969 by the Boots Company in England. The chemical formula for Amitraz is C19H23N3C_{19}H_{23}N_{3}, and it is recognized for its insect repellent properties, making it effective against various pests, particularly mites and ticks. Amitraz functions by interacting with the octopamine receptors in the central nervous system of insects, leading to paralysis and death, while exhibiting lower toxicity in mammals .

During its synthesis and metabolism:

  • Synthesis Reactions:
    • Route 1: Involves the reaction of 2,4-xylidine with triethyl orthoformate and methylamine to form an intermediate that eventually yields Amitraz through a series of steps including crystallization from isopropyl alcohol .
    • Route 2: Utilizes substituted formamides and anilines, catalyzed by acid halides, to produce Amitraz .
    • Route 3: Involves arylisocyanates reacting with formamides .
  • Metabolic Reactions:
    • Amitraz is metabolized in various species, including humans, into several metabolites such as N-methyl-N′-(2,4-xylyl)formamide. These metabolites are primarily excreted via urine .

Amitraz exhibits significant biological activity as an insecticide through its agonistic action on alpha-adrenergic receptors and interaction with octopamine receptors. This leads to:

  • Overexcitation of the nervous system in insects.
  • Induction of paralysis and eventual death.
  • Lower toxicity levels in mammals, which allows for its use in veterinary medicine for treating mite infestations in dogs .

The synthesis of Amitraz can be achieved through multiple routes:

  • Route 1:
    • Involves 2,4-xylidine, triethyl orthoformate, and methylamine.
    • Produces N′-2,4-dimethyl-N-methylformamidine as an intermediate.
  • Route 2:
    • Uses substituted formamides (e.g., N-methylformamide) and aniline.
    • Catalyzed by acid halides to yield Amitraz.
  • Route 3:
    • Combines arylisocyanates with formamides to produce Amitraz .

These methods highlight the versatility in synthesizing Amitraz while ensuring efficiency and safety during production.

Research on Amitraz has revealed its interactions with various biological systems:

  • It acts primarily through octopamine receptors unique to arthropods, which are not present in mammals, thus providing a safety margin for non-target species.
  • Studies have indicated that Amitraz can inhibit monoamine oxidases, affecting neurotransmitter levels in insects, which contributes to its efficacy as a pesticide .

Similar Compounds: Comparison

Amitraz shares similarities with several other compounds used for pest control. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaMechanism of ActionUnique Features
AmitrazC19H23N3C_{19}H_{23}N_{3}Octopamine receptor agonistLower toxicity to mammals; used in veterinary care
FenvalerateC25H22ClF3NC_{25}H_{22}ClF_{3}NSodium channel modulationMore toxic to mammals; pyrethroid class
PermethrinC21H20Cl2O3C_{21}H_{20}Cl_2O_3Sodium channel modulationBroad-spectrum insecticide; neurotoxic effects
CypermethrinC22H19Cl2O3C_{22}H_{19}Cl_2O_3Sodium channel modulationSimilar to permethrin but more effective against some pests
ChlorpyrifosC7H8Cl3NO3PSC_{7}H_{8}Cl_3NO_3PSAcetylcholinesterase inhibitorHighly toxic; broad-spectrum but restricted use

Amitraz's unique mechanism involving octopamine receptors differentiates it from other insecticides that primarily target sodium channels or acetylcholinesterase inhibition, making it particularly effective against specific pests while maintaining a lower risk profile for non-target organisms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Amitraz appears as white monoclinic crystals. Melting point 187-189°F (86-87°C). Insoluble in water. Used as an acaricide, insecticide and treatment of demodectic mange in dogs.
COLOURLESS CRYSTALS.

Color/Form

White/pale yellow crystalline solid
Colorless needles
White monoclinic needles

XLogP3

5.5

Hydrogen Bond Acceptor Count

2

Exact Mass

293.189197746 g/mol

Monoisotopic Mass

293.189197746 g/mol

Heavy Atom Count

22

Density

1.128 g/cu cm at 20 °C
Relative density (water = 1): 1.1

LogP

5.5 (LogP)
log Kow = 5.50
5.50

Odor

Slight amine odo

Appearance

Solid powder

Melting Point

86.0 °C
86 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33IAH5017S

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

MEDICATION (VETERINARY): Amitraz ... is used primarily as an acaricide to control ticks and mites. It is available as a dip for control of canine demodicosis and will also control scabies. An amitraz-impregnated collar is also marketed for the control of ticks on dogs. More recently, an amitraz-containing spot-on product for control of ectoparasites in dogs was developed. It combines the action of amitraz against ticks, mites, and demodectic and sarcoptic mange with that of metaflumizone, a sodium channel blocker, broadening the spectrum of activity by adding efficacy against fleas and lice. Amitraz is not approved for use on cats.
MEDICATION (VETERINARY): A 2.5-yr-old female llama (Lama glama) ... with skin lesions was presented to the Animal Health Center in Seoul Grand Park Zoo, Korea. Mites of the genus Demodex in the absence of other mites or fungi were identified from the lesions by skin scrapings. ... Treatment with amitraz (0.025%) eliminated the mites and resolved the clinical signs.

MeSH Pharmacological Classification

Pesticide Synergists

Mechanism of Action

Amitraz exhibits monoamine oxidase-inhibiting properties in vitro, but only at high doses does it or its main metabolite (n-2,4 dimethylphenyl-N-methyl-formamide-- BTS27-271) exhibit central; monoamine oxidase-inhibiting properties in animals in vivo. The hydrolyzed metabolic product 2,4-dimethylaniline is a relatively weak methemoglobin formed in dog and presumably man. Topical application of high doses of amitraz in the dog incr plasma glucose and suppresses insulin. Amitraz appears to be a central alpha-adrenoceptor agonist whose action results in diminished peripheral sympathetic tone with a lowering of blood pressure and heart rate. Peripherally, it exhibits both alpha1 and alpha2 adrenoceptor agonist activity resulting in some elevation of blood pressure. The xylene present in amitraz formulations is more likely to induce central nervous system depression.

Vapor Pressure

2.00e-06 mmHg
2.0X10-6 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: (negligible)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

33089-61-1

Associated Chemicals

2,4-Dimethylphenyl formamide; 60397-77-5
N-(2,4-dimethylphenyl)-N'-methylformamidine monohydrochloride; 51550-40-4

Wikipedia

Amitraz

Use Classification

Veterinary substances, Acaricides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)
Pesticides -> Insecticides

Methods of Manufacturing

Amitraz is produced by the reaction of 2,4-xylidine, triethyl orthoformate, and methylamine.
2,4-Xylidine + triethyl orthoformate + methylamine (imine formation/amine formation)

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies amitraz (technical grade) as Class II: moderately hazardous; Main Use: acaricide.
Registered uses on cotton and pears have been cancelled
Registered uses on beef and dairy cattle, and hogs for tick, mite and lice management .. Formulations may be used to treat the walls and surfaces of swine houses ... used to treat ticks on dogs via amitraz-impregnated dog collars

Analytic Laboratory Methods

Product analysis by glc ... Residue analysis also by glc with ECD ... Residues in soil by gc with NPD.
FDA Method 242.1. Organonitrogen Residues General Method for Nonfatty Foods Including Acetone Extraction and Isolation in Organic Phase.

Storage Conditions

Store in original container in locked storage area. /Prevent Tick Collar for Dogs/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Interactions

Three different insecticides: dimethoate, cypermethrin and amitraz were given, alone or combined with the heavy metals Pb, Hg and Cd, to male Wistar rats ... /by oral administration/ for 12 weeks from their 4th week of life. After the treatment period, the left hemisphere of the rats was exposed in urethane anesthesia, and spontaneous and evoked cortical activity was recorded from the primary sensory areas. The effects of dimethoate on the spontaneous activity, and of dimethoate and amitraz on the evoked responses, were increased by the metal combination treatment, whereby the metals alone had no effect on the spontaneous and mild effect on the evoked activity. Finally, the animals were dissected, organ weights measured, and relative organ weights calculated. The weight gain of all treated groups was significantly retarded compared to the control. Several organ weights were also significantly reduced, mainly in groups receiving insecticide plus metal treatment. The toxic interactions observed in this work indicate that combined human exposure to environmental pesticide residues and heavy metals may have unexpectedly severe effects.
Amitraz and thiram are pesticides that have been shown to disrupt luteinizing hormone (LH) secretion in rats, albeit by different mechanisms. Amitraz acts via alpha-noradrenergic antagonism; whereas thiram inhibits norepinephrine synthesis. Here, we sought to evaluate the cumulative effects of amitraz and thiram on pregnancy maintenance when administered during the LH-dependent period of pregnancy (days 7-10). To assess dose additivity, in Experiment 1, F344 rats were administered amitraz at 40 mg/kg (A40), thiram at 25 mg/kg (T25), or the two combined (AThigh) at 20 and 12.5 mg/kg, respectively, by gavage on gestation days (GD) 6-10. Controls received vehicle (1% methylcellulose). In Experiment 2, all doses were halved to yield treatments of A20, T12.5, and AT-low (A10 + T6.25). Tail-blood samples were taken from selected dams for assay of serum LH. Litters were examined on postnatal days (PD) 1 and 6. Full-litter resorption (FLR) was observed in 23 (79%), 8 (33%), and 18 (64%) of the dams in the A40, T25, and AT-high groups, respectively, and in 7 (41%), 3 (25%), and 1 (7%) of the dams in the A20, T12.5, and AT-low groups, respectively. One (5%) control dam had full-litter loss, but, unlike the other cases, the loss appeared to occur near term. Reduced serum LH levels were observed on GD 10 in A40, T25, and AT-high dams with FLR, and in A40 dams with live litters. For dams with surviving litters, delayed parturition was noted in the A40, T25, and AT-high groups. Surviving A40 litters had increased resorption rates and increased incidences of eye defects (microphthalmia, anophthalmia). Pup weights were reduced on PD 1 at A40 and T25. Thus, both chemicals, alone and in combination at the high doses, caused FLR and delayed parturition; these findings are consistent with dose additivity. Whereas the low doses of each chemical alone also caused FLR, dose additivity was not clearly demonstrated by the AT-low combination.

Stability Shelf Life

Amitraz is unstable under acidic conditions.

Dates

Modify: 2023-08-15
1: del Pino J, Moyano-Cires PV, Anadon MJ, Díaz MJ, Lobo M, Capo MA, Frejo MT. Molecular mechanisms of amitraz mammalian toxicity: a comprehensive review of existing data. Chem Res Toxicol. 2015 Jun 15;28(6):1073-94. doi: 10.1021/tx500534x. Epub 2015 May 26. Review. PubMed PMID: 25973576.
2: Hepperle J, Mack D, Sigalov I, Schüler S, Anastassiades M. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline. Food Chem. 2015 Jan 1;166:240-7. doi: 10.1016/j.foodchem.2014.06.003. Epub 2014 Jun 11. PubMed PMID: 25053051.
3: Dhooria S, Agarwal R. Amitraz, an underrecognized poison: A systematic review. Indian J Med Res. 2016 Sep;144(3):348-358. doi: 10.4103/0971-5916.198723. Review. PubMed PMID: 28139533; PubMed Central PMCID: PMC5320840.
4: Del Pino J, Frejo MT, Baselga MJ, Moyano P, Díaz MJ. Impaired glutamatergic and GABAergic transmission by amitraz in primary hippocampal cells. Neurotoxicol Teratol. 2015 Jul-Aug;50:82-7. doi: 10.1016/j.ntt.2015.06.007. Epub 2015 Jun 30. PubMed PMID: 26141220.
5: Baron S, van der Merwe NA, Madder M, Maritz-Olivier C. SNP Analysis Infers that Recombination Is Involved in the Evolution of Amitraz Resistance in Rhipicephalus microplus. PLoS One. 2015 Jul 9;10(7):e0131341. doi: 10.1371/journal.pone.0131341. eCollection 2015. PubMed PMID: 26158272; PubMed Central PMCID: PMC4497657.
6: Pekmezci D, Pekmezci GZ, Guzel M, Cenesiz S, Gurler AT, Gokalp G. Efficacy of amitraz plus inactivated parapoxvirus ovis in the treatment of canine generalised demodicosis. Vet Rec. 2014 May 31;174(22):556. doi: 10.1136/vr.102226. Epub 2014 Apr 25. PubMed PMID: 24771532.
7: Muyobela J, Nkunika PO, Mwase ET. Resistance status of ticks (Acari; Ixodidae) to amitraz and cypermethrin acaricides in Isoka District, Zambia. Trop Anim Health Prod. 2015 Dec;47(8):1599-605. doi: 10.1007/s11250-015-0906-4. Epub 2015 Aug 27. PubMed PMID: 26310511.
8: Dhooria S, Behera D, Agarwal R. Amitraz: a mimicker of organophosphate poisoning. BMJ Case Rep. 2015 Oct 1;2015. pii: bcr2015210296. doi: 10.1136/bcr-2015-210296. PubMed PMID: 26430228.
9: Singh NK, Gelot IS, Jyoti, Singh V, Rath SS. Detection of amitraz resistance in Rhipicephalus (Boophilus) microplus from North Gujarat, India. J Parasit Dis. 2015 Mar;39(1):49-52. doi: 10.1007/s12639-013-0280-y. Epub 2013 Mar 15. PubMed PMID: 25698859; PubMed Central PMCID: PMC4328010.
10: Corley SW, Jonsson NN, Piper EK, Cutullé C, Stear MJ, Seddon JM. Mutation in the RmβAOR gene is associated with amitraz resistance in the cattle tick Rhipicephalus microplus. Proc Natl Acad Sci U S A. 2013 Oct 15;110(42):16772-7. doi: 10.1073/pnas.1309072110. Epub 2013 Sep 30. PubMed PMID: 24082133; PubMed Central PMCID: PMC3801038.
11: Murigu MM, Nana P, Waruiru RM, Nga'nga' CJ, Ekesi S, Maniania NK. Laboratory and field evaluation of entomopathogenic fungi for the control of amitraz-resistant and susceptible strains of Rhipicephalus decoloratus. Vet Parasitol. 2016 Jul 30;225:12-8. doi: 10.1016/j.vetpar.2016.05.026. Epub 2016 May 24. PubMed PMID: 27369570.
12: Radakovic M, Stevanovic J, Djelic N, Lakic N, Knezevic-Vukcevic J, Vukovic-Gacic B, Stanimirovic Z. Evaluation of the DNA damaging effects of amitraz on human lymphocytes in the Comet assay. J Biosci. 2013 Mar;38(1):53-62. PubMed PMID: 23385813.
13: Maciel WG, Lopes WD, Cruz BC, Gomes LV, Teixeira WF, Buzzulini C, Bichuette MA, Campos GP, Felippelli G, Soares VE, de Oliveira GP, da Costa AJ. Ten years later: Evaluation of the effectiveness of 12.5% amitraz against a field population of Rhipicephalus (Boophilus) microplus using field studies, artificial infestation (Stall tests) and adult immersion tests. Vet Parasitol. 2015 Dec 15;214(3-4):233-41. doi: 10.1016/j.vetpar.2015.10.024. Epub 2015 Nov 7. PubMed PMID: 26559460.
14: Del Pino J, Martínez MA, Castellano V, Ramos E, Martínez-Larrañaga MR, Anadón A. Effects of exposure to amitraz on noradrenaline, serotonin and dopamine levels in brain regions of 30 and 60 days old male rats. Toxicology. 2013 Jun 7;308:88-95. doi: 10.1016/j.tox.2013.03.007. Epub 2013 Mar 26. PubMed PMID: 23541472.
15: Cutullé C, Lovis L, D'Agostino BI, Balbiani GG, Morici G, Citroni D, Reggi J, Caracostantogolo JL. In vitro diagnosis of the first case of amitraz resistance in Rhipicephalus microplus in Santo Tomé (Corrientes), Argentina. Vet Parasitol. 2013 Feb 18;192(1-3):296-300. doi: 10.1016/j.vetpar.2012.10.014. Epub 2012 Oct 23. PubMed PMID: 23153823.
16: Varma PV, Bhatt S, Bhat RY. Amitraz poisoning. Indian J Pediatr. 2013 Apr;80(4):349-50. doi: 10.1007/s12098-012-0772-2. Epub 2012 May 11. PubMed PMID: 22576295.
17: Singh NK, Nandi A, Jyoti, Rath SS. Detection of amitraz resistance in Rhipicephalus (Boophilus) microplus from SBS Nagar, Punjab, India. ScientificWorldJournal. 2014 Feb 11;2014:594398. doi: 10.1155/2014/594398. eCollection 2014. PubMed PMID: 24683347; PubMed Central PMCID: PMC3934582.
18: Guo H, Zhang P, Wang J, Zheng J. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Mar 1;951-952:89-95. doi: 10.1016/j.jchromb.2014.01.027. Epub 2014 Jan 28. PubMed PMID: 24508680.
19: Lee S, Kim TH, Shin YW, Jeon Y, Kim J. Amitraz. Acta Crystallogr Sect E Struct Rep Online. 2013 Jul 24;69(Pt 8):o1300. doi: 10.1107/S1600536813019764. eCollection 2013. PubMed PMID: 24109378; PubMed Central PMCID: PMC3793791.
20: Papaefthimiou C, Papachristoforou A, Theophilidis G. Biphasic responses of the honeybee heart to nanomolar concentrations of amitraz. Pestic Biochem Physiol. 2013 Sep;107(1):132-7. doi: 10.1016/j.pestbp.2013.06.005. Epub 2013 Jun 18. PubMed PMID: 25149247.

Explore Compound Types